
LL AF283alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
LL AF283alpha has demonstrated potent antimicrobial effects against a range of bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibacterial therapies.
Case Study: Efficacy Against Resistant Strains
A study conducted on various strains of Staphylococcus aureus revealed that this compound significantly inhibited growth at concentrations as low as 0.5 μg/mL. This was particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Methicillin-sensitive S. aureus | 0.5 |
Methicillin-resistant S. aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Biofilm Disruption
This compound has shown promise in disrupting biofilms formed by pathogenic bacteria, which are often resistant to standard treatments. The compound's ability to penetrate biofilms enhances its therapeutic efficacy.
Case Study: Biofilm Disruption in Pseudomonas aeruginosa
A laboratory experiment assessed this compound's effectiveness in disrupting biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with 1 μg/mL of the compound.
Treatment | Biofilm Biomass Reduction (%) |
---|---|
Control | 0 |
This compound (1 μg/mL) | 70 |
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound at concentrations of 5 μg/mL led to increased apoptosis rates, as measured by flow cytometry.
Treatment | Apoptosis Rate (%) |
---|---|
Control | 10 |
This compound (5 μg/mL) | 40 |
Eigenschaften
CAS-Nummer |
100296-21-7 |
---|---|
Molekularformel |
C23H28N4O8 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1 |
InChI-Schlüssel |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Isomerische SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N |
Kanonische SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.